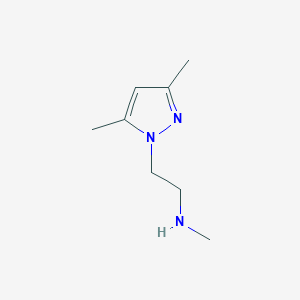

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine

CAS No.: 880361-81-9

Cat. No.: VC7303157

Molecular Formula: C8H15N3

Molecular Weight: 153.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880361-81-9 |

|---|---|

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.229 |

| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine |

| Standard InChI | InChI=1S/C8H15N3/c1-7-6-8(2)11(10-7)5-4-9-3/h6,9H,4-5H2,1-3H3 |

| Standard InChI Key | FWJJGNBLVKMBKU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CCNC)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine, reflects its core structure: a pyrazole ring with methyl groups at positions 3 and 5, connected to a methylethanamine side chain. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 880361-81-9 |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.229 g/mol |

| SMILES | CC1=CC(=NN1CCNC)C |

| InChI Key | FWJJGNBLVKMBKU-UHFFFAOYSA-N |

The pyrazole ring’s planarity and electron-rich nitrogen atoms facilitate interactions with biological targets, while the methyl groups enhance lipophilicity, potentially improving membrane permeability.

Spectroscopic and Crystallographic Data

Although crystallographic data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine is unavailable, related pyrazole-silane compounds exhibit elongated Si–N bonds (e.g., 1.782 Å in (3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane) . Such structural features influence reactivity and ligand-binding capabilities in metal complexes . For the target compound, computational modeling predicts a staggered conformation of the ethanamine chain relative to the pyrazole plane, optimizing steric and electronic interactions.

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution between 3,5-dimethylpyrazole and N-methylethane-1,2-diamine derivatives. A generalized protocol involves:

-

Reaction Setup: Combining equimolar amounts of 3,5-dimethylpyrazole and N-methylethane-1,2-diamine in a polar aprotic solvent (e.g., tetrahydrofuran).

-

Catalysis: Adding a base such as triethylamine to deprotonate the pyrazole, enhancing nucleophilicity .

-

Workup: Filtering byproducts (e.g., ammonium salts) and purifying the product via vacuum distillation or column chromatography.

Yield optimization remains challenging due to competing side reactions, but reported yields for analogous pyrazole-amine syntheses range from 60% to 80% .

Analytical Validation

Nuclear Magnetic Resonance (NMR) spectra for related compounds show distinct peaks for pyrazole ring protons (δ 6.0–6.5 ppm) and methyl groups (δ 1.5–2.5 ppm). Mass spectrometry (EI-MS) of the parent compound would likely display a molecular ion peak at m/z 153, corresponding to [M]⁺.

Comparative Analysis with Related Compounds

Pyrazole vs. Imidazole Derivatives

Unlike imidazoles, which often exhibit basicity at physiological pH, pyrazoles remain neutral, affecting their distribution in biological systems. This property may reduce off-target interactions, enhancing therapeutic indices.

Role of Substituents

Adding electron-withdrawing groups (e.g., nitro) to the pyrazole ring increases cytotoxicity but also elevates toxicity risks. In contrast, the methyl groups in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine balance lipophilicity and metabolic stability, making it a candidate for prodrug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume